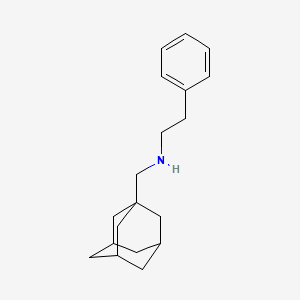![molecular formula C17H21NO7S B7499596 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate is an intricate organic compound with potential applications across various scientific fields, including medicinal chemistry, pharmacology, and industrial processes. Its unique structure, incorporating elements like dioxothiolan and benzodioxine, contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate involves multi-step reactions starting from simpler precursor molecules. Typical synthetic routes may involve:
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid from catechol via acylation and cyclization reactions.
Step 2: Formation of the amide linkage with [2-oxoethyl-(1,1-dioxothiolan-3-yl)-ethylamino].
Step 3: Purification via column chromatography or recrystallization to yield the final compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions and using cost-effective reagents is crucial. This often involves:
High-yield reactions conducted under controlled temperatures and pressures.
Utilization of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate can undergo various chemical reactions:
Oxidation: The dioxothiolan moiety may be susceptible to oxidative cleavage under strong oxidizing conditions.
Reduction: The compound's oxo-groups can be targeted in reduction reactions using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can occur at specific sites, providing access to a range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂) under UV light or in the presence of catalysts.
Major Products
Depending on the reaction type, products can include:
Oxidation: Cleaved fragments of the dioxothiolan moiety.
Reduction: Reduced forms with alcohol or amine functionalities.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysts: As a precursor for catalytic systems in organic synthesis.
Polymers: In the development of functional polymers with specific properties.
Biology
Prodrugs: Modifications for enhanced drug delivery and efficacy.
Enzyme Inhibitors: Investigated as potential inhibitors for specific enzymes involved in disease pathways.
Medicine
Pharmaceuticals: In the design of new therapeutic agents with improved bioavailability and potency.
Diagnostics: As a component in imaging agents for better disease detection.
Industry
Chemical Manufacturing: As a reactant in producing advanced materials.
Agrochemicals: For the synthesis of novel pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action typically involves interactions at the molecular level:
Molecular Targets: Enzyme binding sites, receptor interactions.
Pathways: Inhibition of specific enzymatic reactions, modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include:
[2-(1,1-Dioxothiolan-3-yl)amino]ethyl esters: Differ in functional groups.
Benzodioxine derivatives: Vary in substituents attached to the benzodioxine ring.
What sets [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate apart is its unique combination of structural features, which confer distinct reactivity and functional potential.
Properties
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO7S/c1-2-18(12-7-8-26(21,22)11-12)16(19)10-24-17(20)15-9-23-13-5-3-4-6-14(13)25-15/h3-6,12,15H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAFGCEXZZYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
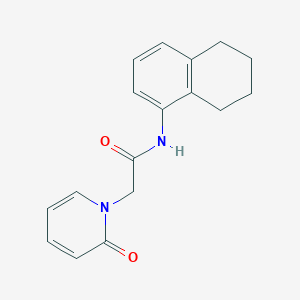
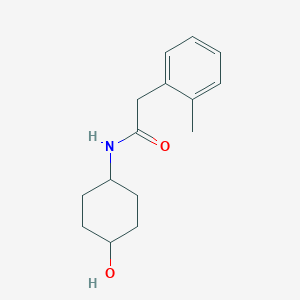
![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
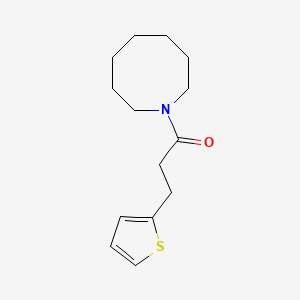

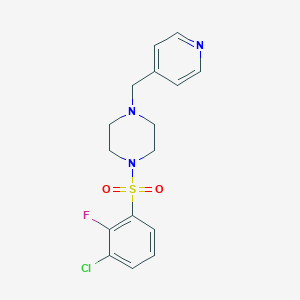
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
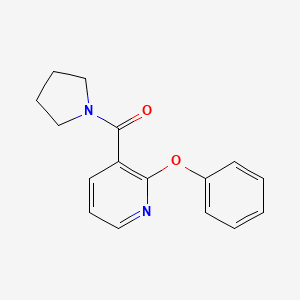
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
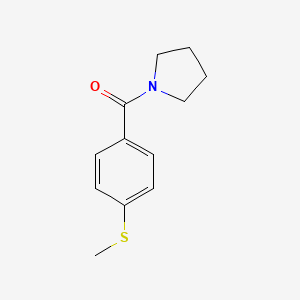
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
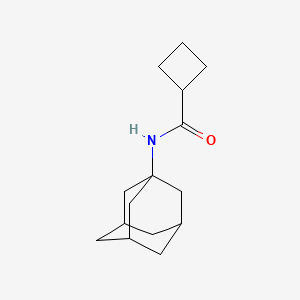
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)
